2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name, but without specific literature or experimental data, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3,5-dimethylphenyl)glycine methyl ester followed by deprotection of the methyl ester to yield the target compound.", "Starting Materials": [ "3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(3,5-dimethylphenyl)glycine methyl ester" ], "Reaction": [ "Step 1: Condensation of 3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3,5-dimethylphenyl)glycine methyl ester using a coupling reagent such as EDCI or HATU in the presence of a base such as DIPEA or TEA to yield the corresponding amide intermediate.", "Step 2: Deprotection of the methyl ester using a strong base such as LiOH or NaOH in a polar solvent such as methanol or ethanol to yield the target compound, 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide." ] } | |
CAS RN |
902450-13-9 |
Product Name |
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide |
Molecular Formula |
C27H23N3O3S |
Molecular Weight |
469.56 |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O3S/c1-17-12-18(2)14-20(13-17)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
UKMAEHZRWVLLFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53)C |
solubility |
not available |
Origin of Product |
United States |
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